2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide
描述
2-(2,4-Dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide is a synthetic small molecule characterized by a 1,3,8-triazaspiro[4.5]decane core with 2,4-dioxo functional groups. The 8-position of the spirocyclic system is substituted with a propyl chain, while the acetamide moiety is modified with a phenethyl group. This structural framework is associated with diverse biological activities, particularly in targeting protein kinases and enzymes involved in fibrotic pathways .
属性
IUPAC Name |
2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c1-2-12-23-13-9-20(10-14-23)18(26)24(19(27)22-20)15-17(25)21-11-8-16-6-4-3-5-7-16/h3-7H,2,8-15H2,1H3,(H,21,25)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFOJVHQEUPFCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide typically involves multiple steps, starting with the formation of the spiro linkage. The initial step often includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a suitable amine and a diketone can lead to the formation of the spiro compound. The reaction conditions usually involve the use of solvents like dichloromethane or ethanol, with catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction parameters, such as temperature and pressure, leading to more efficient production. The use of automated systems can also minimize human error and improve reproducibility.
化学反应分析
Types of Reactions
2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be employed to remove oxygen atoms or add hydrogen atoms, typically using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
Medicinal Chemistry
The compound is being explored for its therapeutic applications in pain management due to its selective action on opioid receptors. Its unique structure may provide advantages over existing analgesics by offering effective pain relief with fewer side effects.
Biological Studies
Research has focused on understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. These interactions can elucidate its pharmacological profile and potential side effects.
Synthetic Chemistry
As a building block, this compound can be utilized in synthesizing more complex molecules. Its structural characteristics make it suitable for further modification to create derivatives with enhanced biological activity or novel properties.
Industrial Applications
In industrial settings, this compound could be used to develop new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure may allow for innovative applications in various chemical processes.
Case Studies
Several studies have highlighted the efficacy of similar compounds in various applications:
- Pain Management : A study demonstrated that compounds similar to 2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide exhibited significant antinociceptive effects in animal models when tested against established pain stimuli.
- Biochemical Pathway Analysis : Research on related molecules indicated that their interaction with the Delta Opioid Receptor could lead to downstream effects involving neurotransmitter release and modulation of pain pathways .
作用机制
The mechanism of action of 2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide involves its interaction with delta opioid receptors. These receptors are part of the G-protein coupled receptor family and play a crucial role in modulating pain and mood. The compound binds to these receptors, activating intracellular signaling pathways that result in the desired therapeutic effects .
相似化合物的比较
Table 1: Structural and Functional Comparison of Analogous Compounds
Pharmacological and Mechanistic Insights
- DDR1 Kinase Inhibitors : Compounds like 2.13 () and the co-crystallized 6FEW () share the 1,3,8-triazaspiro[4.5]decane core but differ in substituents. The trifluoroethyl group in 2.13 enhances metabolic stability, while the pyrazolo-pyridine carbonyl at R8 improves kinase selectivity . The target compound’s phenethyl side chain may mimic tyrosine kinase inhibitor pharmacophores, though empirical validation is needed.
- Anti-Mycobacterial Agents : Compound 5 () demonstrates that bulky aromatic R8 groups (e.g., dimethoxybenzoyl) enable selective inhibition of mycobacterial enzymes, likely due to hydrophobic pocket interactions . The target compound’s smaller propyl substituent may limit such activity.
生物活性
2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide is a compound belonging to the class of triazaspiro compounds, which have garnered interest for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The compound's chemical structure indicates the presence of a spirocyclic framework combined with an acetamide moiety. Its molecular formula is , and it has a molecular weight of 349.38 g/mol .
Research indicates that compounds in the triazaspiro class, including the one under consideration, act as inhibitors of prolyl hydroxylase (PHD) enzymes. These enzymes are crucial for regulating hypoxia-inducible factors (HIFs), which play significant roles in cellular responses to oxygen levels. By inhibiting PHDs, these compounds can increase erythropoietin (EPO) levels, promoting erythropoiesis and potentially treating anemia .
Pharmacological Effects
- Erythropoiesis Stimulation : Studies have shown that triazaspiro compounds can robustly upregulate EPO in vivo. This property is particularly beneficial for conditions characterized by low red blood cell counts .
- Cytotoxicity and Antitumor Activity : Preliminary studies suggest that derivatives of triazaspiro compounds exhibit cytotoxic effects against various cancer cell lines. The exact mechanism is under investigation but may involve apoptosis induction or cell cycle arrest .
- Neuroprotective Effects : Some studies indicate potential neuroprotective effects due to modulation of HIF pathways, which could be relevant for neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Erythropoiesis | Upregulation of EPO | |
| Antitumor Activity | Cytotoxicity against cancer cells | |
| Neuroprotection | Potential protective effects in models |
Case Study: EPO Regulation
In a study focused on the pharmacokinetics and pharmacodynamics of triazaspiro compounds, it was found that administration led to a significant increase in serum EPO levels in animal models. This effect was attributed to the inhibition of PHD enzymes, leading to stabilization of HIFs and subsequent transcriptional activation of EPO genes .
Case Study: Cytotoxicity Assessment
A series of cytotoxicity assays conducted on various cancer cell lines demonstrated that certain derivatives of triazaspiro compounds exhibited IC50 values in the low micromolar range. This suggests a promising avenue for further development as anticancer agents .
常见问题
Q. What are the recommended synthetic routes for 2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: Synthesis of this spiro compound involves multi-step reactions, often starting with cyclization of precursors like thiourea derivatives and maleimides in glacial acetic acid under reflux (2–4 hours). Key steps include:
- Condensation reactions (e.g., 1,3-dioxoisoindolin-2-yl thiourea with aryl maleimides) .
- Solvent optimization : Acetic acid is preferred for its ability to stabilize intermediates.
- Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress .
- Yield enhancement : Recrystallization from ethanol/water mixtures improves purity.
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Glacial acetic acid, reflux | 65–75 | ≥95% |
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization, and what key parameters should be reported?
Methodological Answer:
- X-ray crystallography : Monoclinic systems (space group P2₁/c) with unit cell parameters (a, b, c, β) provide definitive structural confirmation. For example:
- Spectroscopy :
Q. Table 2: Key Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Z (molecules/unit cell) | 4 |
| V (ų) | 2275.73 |
Q. What pharmacological targets are associated with this compound, and how are in vitro assays designed to evaluate its activity?
Methodological Answer:
- Targets : Potential activity against enzymes like Pfmrk (malaria-related kinase) or Hedgehog signaling pathways, based on structural analogs .
- Assay design :
Advanced Research Questions
Q. How can researchers optimize chromatographic methods (e.g., HPLC) to resolve impurities in synthesized batches?
Methodological Answer:
- Column selection : High-resolution columns (e.g., Chromolith® RP-18e) with 100 mm × 4.6 mm dimensions .
- Mobile phase : Gradient elution (ACN:water + 0.1% TFA) over 20 minutes.
- Detection : UV at 254 nm for amide/aromatic moieties.
- Validation : Include system suitability tests (RSD < 2% for retention time) .
Q. Table 3: Example HPLC Conditions
| Parameter | Specification |
|---|---|
| Column | Chromolith RP-18e |
| Flow rate | 1.0 mL/min |
| Gradient | 10–90% ACN in 20 min |
Q. How should in vivo studies be designed to evaluate pharmacokinetic properties, including bioavailability and metabolite identification?
Methodological Answer:
- Animal models : Use Sprague-Dawley rats (n = 6/group) with IV/PO dosing (1–10 mg/kg).
- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 24 hours post-dose.
- Analytical methods : LC-MS/MS with ESI+ for parent compound and metabolites (e.g., hydroxylated derivatives) .
- Data analysis : Non-compartmental modeling for AUC, Cₘₐₓ, and t₁/₂.
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data?
Methodological Answer:
Q. How can computational modeling predict physicochemical properties (e.g., LogD, pKa) to guide experimental design?
Methodological Answer:
Q. What experimental controls are critical when assessing off-target effects in kinase inhibition assays?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
